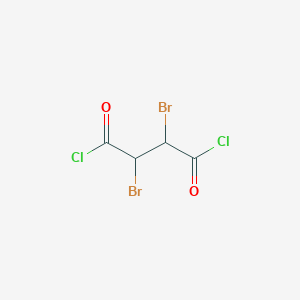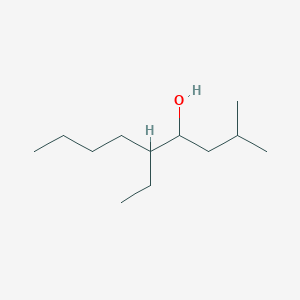![molecular formula C29H40O3 B14202997 Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate CAS No. 918500-21-7](/img/structure/B14202997.png)
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate is a chemical compound known for its unique structure and properties It is an ester derivative of tetradecanoic acid, featuring a benzoyl group substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate typically involves the esterification of 14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents.
Major Products
Oxidation: Produces 14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid.
Reduction: Yields 14-[4-(4-methylbenzoyl)phenyl]tetradecanol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate involves its interaction with specific molecular targets. The benzoyl group may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which then exerts its effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tetradecanoate: A simpler ester of tetradecanoic acid without the benzoyl group.
14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid: The acid form of the compound.
Methyl 14-[4-(4-chlorobenzoyl)phenyl]tetradecanoate: A similar compound with a chlorine substituent instead of a methyl group.
Uniqueness
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate is unique due to the presence of the methyl-substituted benzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
918500-21-7 |
|---|---|
Formule moléculaire |
C29H40O3 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate |
InChI |
InChI=1S/C29H40O3/c1-24-16-20-26(21-17-24)29(31)27-22-18-25(19-23-27)14-12-10-8-6-4-3-5-7-9-11-13-15-28(30)32-2/h16-23H,3-15H2,1-2H3 |
Clé InChI |
NGLNAHIYRLRSKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)

![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)





